Tetramethylhydrazin

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of tetramethylhydrazine derivatives, such as tetrahydropyridazines, has been explored through novel and efficient methods. A notable synthesis approach involves the TEMPO-mediated Aza-Diels-Alder reaction, utilizing ketohydrazones and olefins, facilitating the generation of azoalkenes followed by an aza-Diels-Alder reaction with olefins to yield tetrahydropyridazines (Yang et al., 2016).

Molecular Structure Analysis

The molecular structure of tetramethylhydrazine has been elucidated through gas phase electron diffraction studies, revealing a mixture of gauche and trans conformations with specific bond lengths and angles characterizing the molecular geometry (Naumov et al., 1983).

Chemical Reactions and Properties

Tetramethylhydrazine participates in a variety of chemical reactions, including photocatalytic N-radical cascade reactivity, leading to the formation of structurally diverse tetrahydropyridazines under mild conditions, showcasing its versatility in organic synthesis (Azzi et al., 2021).

Physical Properties Analysis

Although specific research directly detailing the physical properties of tetramethylhydrazine was not found in the current search, physical properties such as melting and boiling points, density, and solubility can typically be derived from structural analysis and comparison with similar compounds.

Chemical Properties Analysis

Tetramethylhydrazine's chemical properties include its reactivity in various organic synthesis reactions, such as the synthesis of energetic materials where it serves as a precursor for the production of energetic tetrazines (Chavez & Hiskey, 1999). Its ability to undergo cycloaddition reactions, forming complex structures with potential applications in materials science, further exemplifies its chemical versatility (Xu et al., 2018).

Wissenschaftliche Forschungsanwendungen

Forschung zu neurodegenerativen Erkrankungen

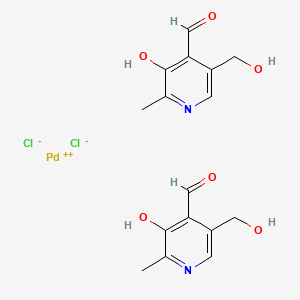

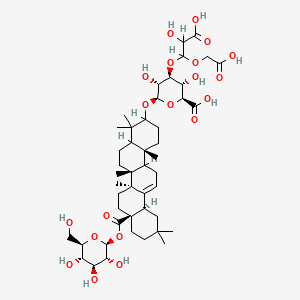

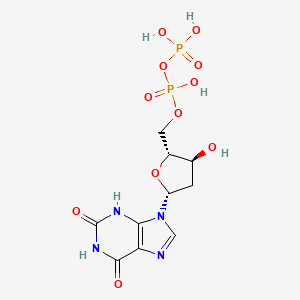

Tetramethylpyrazin (TMP), eine mit Tetramethylhydrazin verwandte Verbindung, wurde auf seine Rolle bei neurodegenerativen Erkrankungen untersucht. Es zeigt Eigenschaften wie entzündungshemmende, antioxidative und antithrombozytenaggregierende Wirkung, die bei der Behandlung von Erkrankungen wie Alzheimer und Parkinson hilfreich sind {svg_1}.

Antitumor-Anwendungen

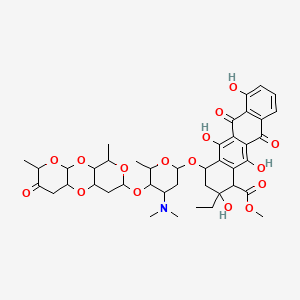

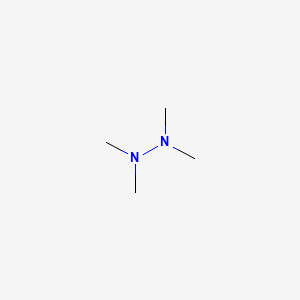

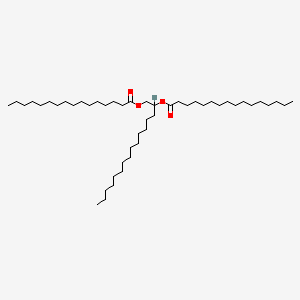

Die Forschung hat das Antitumor-Potenzial von TMP hervorgehoben, insbesondere seine Fähigkeit, die Proliferation, Apoptose, Invasion, Metastasierung und Angiogenese von Tumorzellen zu beeinflussen. Es wird auch verwendet, um die Wirkung von Chemotherapeutika zu verstärken und deren Nebenwirkungen zu reduzieren {svg_2}.

Chemische Synthese

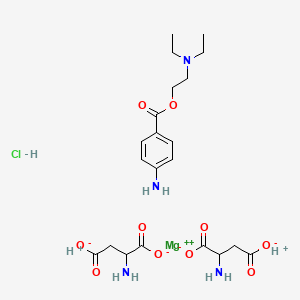

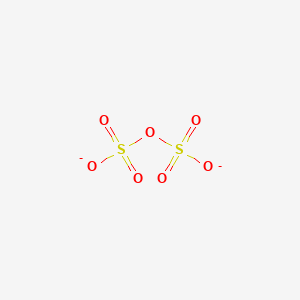

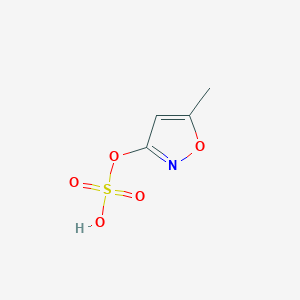

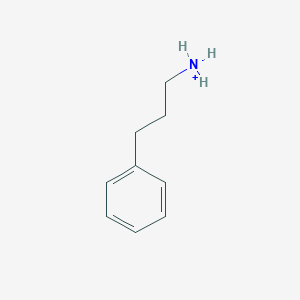

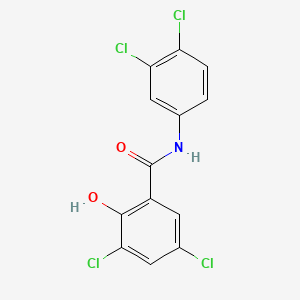

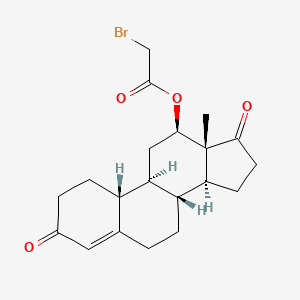

This compound-Derivate werden in verschiedenen Synthesewegen verwendet, einschließlich der Synthese von Tetrazin-basierten Verbindungen. Diese Prozesse sind entscheidend für die Herstellung von Molekülen mit potenziellen Anwendungen in der pharmazeutischen Chemie und Materialwissenschaft {svg_3} {svg_4} {svg_5}.

Anwendungen in der Luft- und Raumfahrt

Obwohl spezifische Daten zu this compound in der Luft- und Raumfahrt begrenzt sind, werden verwandte Verbindungen wie Aerogele zum Wärmeschutz in Raumfahrzeugen verwendet. Diese Materialien sind entscheidend, um die strukturelle Integrität von Raumfahrzeugen unter extremen Temperaturbedingungen zu gewährleisten {svg_6}.

Landwirtschaft

Im Agrarsektor könnten this compound-Derivate auf ihr potenzielles Einsatzgebiet in kontrollierten Freisetzungssystemen für Agrochemikalien untersucht werden, um eine effiziente und gezielte Zufuhr von Nährstoffen und Pestiziden zu ermöglichen {svg_7} {svg_8}.

Medizin

In der Medizin werden this compound-verwandte Verbindungen aufgrund ihrer therapeutischen Wirkung eingesetzt. TMP wird beispielsweise in der traditionellen chinesischen Medizin zur Vorbeugung und Behandlung von neurodegenerativen und zerebrovaskulären Erkrankungen eingesetzt {svg_9} {svg_10}.

Materialwissenschaften

Verbindungen mit this compound-Strukturen werden auf ihre Anwendungen in der Materialwissenschaft untersucht, darunter die Entwicklung von Hydrogelen mit verbesserten mechanischen Eigenschaften und die Konstruktion neuer Materialien mit verbesserten Funktionalitäten {svg_11} {svg_12}.

Umweltwissenschaften

Obwohl direkte Anwendungen von this compound in den Umweltwissenschaften nicht gut dokumentiert sind, werden verwandte Nanozyme und Nanomaterialien zunehmend für den Nachweis und die Behandlung von Umweltverschmutzern eingesetzt, was das Potenzial von this compound-Derivaten in diesem Bereich aufzeigt {svg_13}.

Wirkmechanismus

Target of Action

Tetramethylhydrazine, also known as Tetramethylpyrazine (TMP), is a major alkaloid in Ligusticum chuanxiong Hort . It plays an increasingly significant role during neurodegenerative diseases . It has been found to have roles as an anti-inflammatory, antioxidative, antiplatelet citatory poisoning, and anti-inflammation .

Mode of Action

Tetramethylhydrazine prevents cells from entering the cell cycle and reduces neuronal apoptosis by downregulating the expression of the cyclin E protein and upregulating the expression of the P21 protein . This helps to reduce the damage of Aβ on brain cells and neurons and improve the learning and memory abilities of rats .

Biochemical Pathways

Tetramethylhydrazine acts on multiple signaling pathways in cancer cells to modulate several changes in phenotype such as cell proliferation, apoptosis, cell cycle arrest, migration, invasion, and angiogenesis . It has been found to inhibit the P38 MAPK expression and the transcriptional factor forkhead box O1 which blocks the signal transduction pathway mediated by these two proteins, thus playing an antiapoptotic role .

Pharmacokinetics

Tetramethylhydrazine has been found to be partly effective in protecting the liver from carcinogenesis initiated by diethylnitrosamine . Hepatic insufficiency could alter its pharmacokinetics . In a study conducted on healthy Chinese volunteers, it was found that Tetramethylhydrazine had a good safety profile and was well tolerated . The median time to maximum plasma concentration (Tmax) was 2.48–3.24 h and the mean half-life (t1/2) was 1.28 to 2.10 h across all doses .

Result of Action

The result of Tetramethylhydrazine’s action is the prevention of cells from entering the cell cycle and the reduction of neuronal apoptosis . This helps to reduce the damage of Aβ on brain cells and neurons and improve the learning and memory abilities of rats .

Action Environment

The action of Tetramethylhydrazine can be influenced by environmental factors. For instance, it has been found that hydrazines can undergo oxidative activation in several enzymatic systems in vitro . Free radicals or carbonium ions have been proposed as active intermediates during such activation . The toxic effects elicited by hydrazines have also been linked to free radical-mediated activation .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Tetramethylhydrazine plays a significant role in biochemical reactions, particularly in oxidative activation processes. It interacts with various enzymes and proteins, including cytochrome P-450 and horseradish peroxidase, facilitating the formation of free radicals and carbonium ions . These interactions are crucial for the compound’s role in biochemical toxicology, where it can induce oxidative stress and other cellular responses.

Cellular Effects

Tetramethylhydrazine affects various types of cells and cellular processes. It has been shown to induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage and apoptosis . This compound can influence cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and proteins involved in these processes.

Molecular Mechanism

The molecular mechanism of tetramethylhydrazine involves its interaction with biomolecules through oxidative activation. It can bind to enzymes such as cytochrome P-450, leading to the formation of reactive intermediates like free radicals and carbonium ions . These intermediates can cause enzyme inhibition or activation, resulting in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tetramethylhydrazine can change over time due to its stability and degradation properties. Studies have shown that the compound can undergo oxidative degradation, leading to the formation of various byproducts . Long-term exposure to tetramethylhydrazine in in vitro or in vivo studies has been associated with sustained oxidative stress and cellular damage.

Dosage Effects in Animal Models

The effects of tetramethylhydrazine vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress, while higher doses can lead to significant cellular damage and toxicity . Threshold effects have been observed, where a certain dosage level results in a marked increase in adverse effects, including hepatic necrosis and other toxic responses.

Metabolic Pathways

Tetramethylhydrazine is involved in metabolic pathways that include oxidative activation and degradation. It interacts with enzymes such as cytochrome P-450 and horseradish peroxidase, leading to the formation of reactive intermediates . These intermediates can affect metabolic flux and alter metabolite levels, contributing to the compound’s biochemical effects.

Transport and Distribution

Within cells and tissues, tetramethylhydrazine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation can influence its activity and function, affecting cellular responses to oxidative stress.

Subcellular Localization

Tetramethylhydrazine’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its biochemical effects . The compound’s activity and function can be modulated by its localization within these subcellular structures.

Eigenschaften

IUPAC Name |

1,1,2,2-tetramethylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2/c1-5(2)6(3)4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBZRQXIRAEMRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61556-82-9 (mono-hydrochloride) | |

| Record name | Tetramethylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006415129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10214358 | |

| Record name | Tetramethylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10214358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6415-12-9 | |

| Record name | Tetramethylhydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6415-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetramethylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006415129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10214358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethylhydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.472 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAMETHYLHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CHW03U0AA6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Isopropyl-1,1-dimethyl-2,3,5,10,11,11a-hexahydro-1H-dibenzo[a,d]cycloheptene-6,7-diol-, (11aS)-](/img/structure/B1201560.png)

![3-(Cyclopropylmethyl)-7-[[3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]hydrazinylidene]-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B1201568.png)